Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate is a complex organic compound with a unique structure that includes a furan ring, a benzene ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzeneacetate with 3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furan. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl alpha-(3-hydroxy-4-phenyl-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate
- Methyl alpha-(3-hydroxy-4-(2-chlorophenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate
Uniqueness
Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds.
Eigenschaften
CAS-Nummer |
54805-67-3 |
---|---|
Molekularformel |
C21H18O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
methyl (2Z)-2-[3-hydroxy-4-(2-methylphenyl)-5-oxofuran-2-ylidene]-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C21H18O5/c1-12-8-4-6-10-14(12)16-18(22)19(26-21(16)24)17(20(23)25-3)15-11-7-5-9-13(15)2/h4-11,22H,1-3H3/b19-17- |
InChI-Schlüssel |
RIRXJAVCVVYLSA-ZPHPHTNESA-N |
Isomerische SMILES |
CC1=CC=CC=C1C2=C(/C(=C(\C3=CC=CC=C3C)/C(=O)OC)/OC2=O)O |
Kanonische SMILES |
CC1=CC=CC=C1C2=C(C(=C(C3=CC=CC=C3C)C(=O)OC)OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.